molecular formula C10H11BrO2S B13261829 4-Bromo-3-(propan-2-ylsulfanyl)benzoic acid

4-Bromo-3-(propan-2-ylsulfanyl)benzoic acid

Cat. No.: B13261829
M. Wt: 275.16 g/mol
InChI Key: DZEDCLNVJMGBCG-UHFFFAOYSA-N
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Description

4-Bromo-3-(propan-2-ylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H11BrO2S It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a propan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(propan-2-ylsulfanyl)benzoic acid typically involves the following steps:

    Thioether Formation: The propan-2-ylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable thiol (e.g., propan-2-thiol) with a halogenated benzoic acid derivative under basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(propan-2-ylsulfanyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Nucleophiles such as amines or thiols

Major Products:

    Oxidation: Sulfoxides or sulfones

    Reduction: Dehalogenated benzoic acid derivatives

    Substitution: Substituted benzoic acid derivatives

Scientific Research Applications

4-Bromo-3-(propan-2-ylsulfanyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(propan-2-ylsulfanyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and sulfanyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Bromo-2-(propan-2-ylsulfanyl)benzoic acid
  • 4-Bromo-3-(methylsulfanyl)benzoic acid
  • 4-Bromo-3-(ethylsulfanyl)benzoic acid

Uniqueness: 4-Bromo-3-(propan-2-ylsulfanyl)benzoic acid is unique due to the specific positioning of the bromine and propan-2-ylsulfanyl groups on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

4-bromo-3-propan-2-ylsulfanylbenzoic acid

InChI

InChI=1S/C10H11BrO2S/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3,(H,12,13)

InChI Key

DZEDCLNVJMGBCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=CC(=C1)C(=O)O)Br

Origin of Product

United States

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